

# BI-847325 molecular weight and formula

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## Compound of Interest

Compound Name: BI-847325

Cat. No.: B606096

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An In-Depth Technical Guide to **BI-847325**: A Dual MEK/Aurora Kinase Inhibitor

## Core Compound Details

Parameter	Value	Reference
Molecular Formula	C <sub>29</sub> H <sub>28</sub> N <sub>4</sub> O <sub>2</sub>	[1][2][3]
Molecular Weight	464.56 g/mol	[1][4]
CAS Number	1207293-36-4	[2][3][4]
Formal Name	3-[3-[[[4- [(dimethylamino)methyl]phenyl] amino]phenylmethylene]-2,3- dihydro-2-oxo-1H-indol-6-yl]-N- ethyl-2-propynamide	[2][3]

## Introduction

**BI-847325** is an orally bioavailable, ATP-competitive small molecule that functions as a dual inhibitor of mitogen-activated protein kinase kinase (MEK) and Aurora kinases.[5][6] This dual mechanism of action allows it to target two distinct and critical pathways in cancer cell proliferation and survival: the RAS/RAF/MEK/ERK signaling pathway, which is crucial for cell growth and division, and the Aurora kinase family, which are key regulators of mitosis.[6] Preclinical studies have demonstrated its potential in treating a wide range of solid and hematologic cancers, including those with BRAF and KRAS mutations.[5][7]

## Mechanism of Action

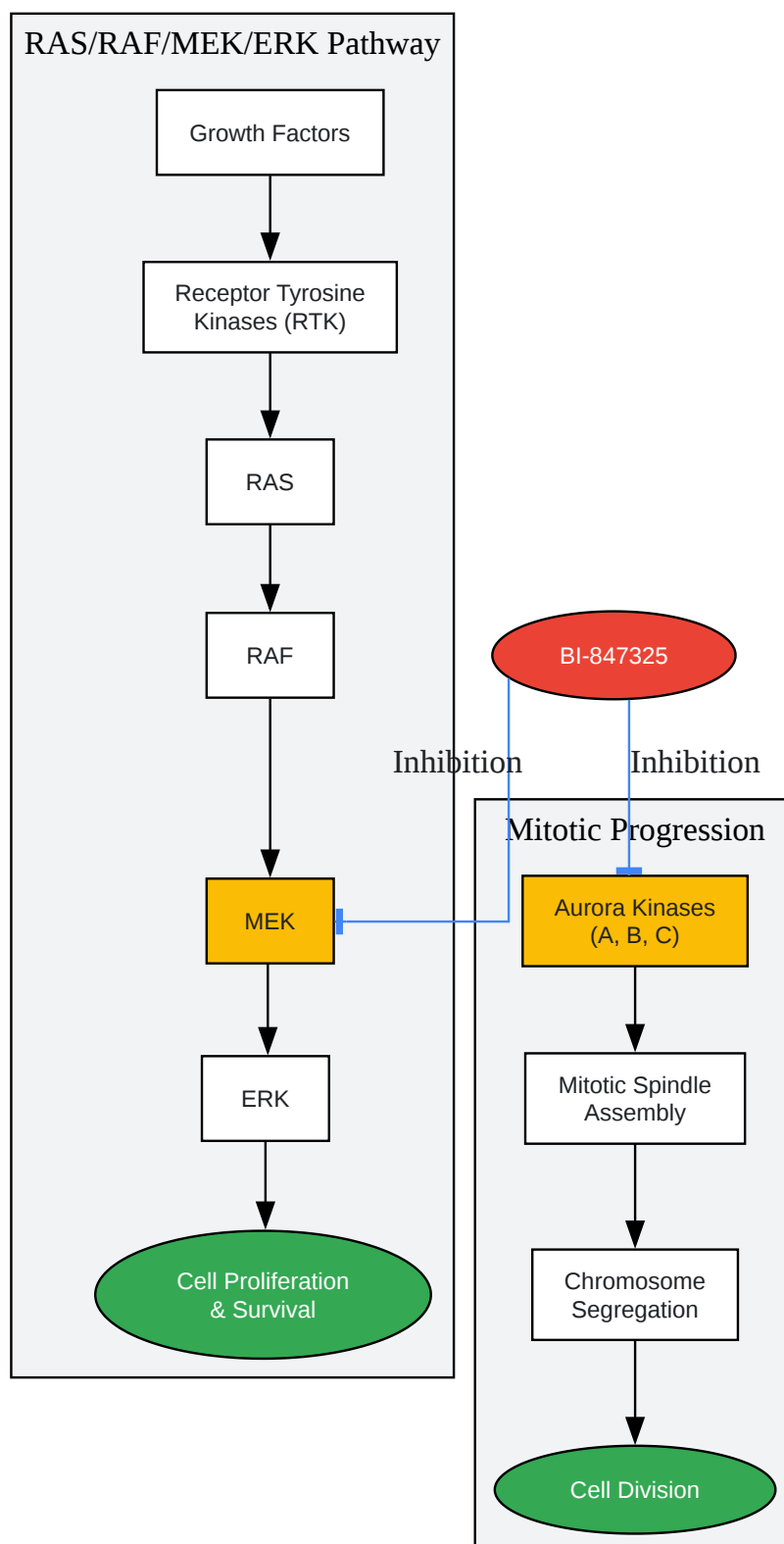
**BI-847325**'s therapeutic potential stems from its ability to simultaneously inhibit two key families of kinases:

- **MEK Inhibition:** As a component of the MAPK/ERK pathway, MEK is a dual-specificity kinase that is often upregulated in various cancers.<sup>[6]</sup> By inhibiting MEK1 and MEK2, **BI-847325** prevents the activation of MEK-dependent effector proteins, thereby blocking growth factor-mediated cell signaling and proliferation.<sup>[6]</sup>
- **Aurora Kinase Inhibition:** Aurora kinases (A, B, and C) are essential for mitotic checkpoint control.<sup>[6]</sup> Their overexpression in many cancer types is linked to uncontrolled cell division. **BI-847325**'s inhibition of these kinases disrupts the formation of the mitotic spindle, prevents proper chromosome segregation, and ultimately inhibits cell division.<sup>[6]</sup>

This dual inhibition is thought to provide a broader therapeutic window and potentially overcome resistance mechanisms that can arise from targeting a single pathway.<sup>[7]</sup>

## Signaling Pathway

The following diagram illustrates the dual inhibitory action of **BI-847325** on the MEK/ERK and Aurora kinase signaling pathways.



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Dual inhibition of MEK and Aurora kinases by **BI-847325**.

## Quantitative Data

### In Vitro Potency

**BI-847325** has demonstrated potent inhibition of both MEK and Aurora kinases in enzymatic assays, as well as growth-inhibitory effects in various cancer cell lines.

Target/Cell Line	Assay Type	Value	Reference
Human MEK1	IC <sub>50</sub>	25 nM	<a href="#">[4]</a> <a href="#">[8]</a>
Human MEK2	IC <sub>50</sub>	4 nM	<a href="#">[4]</a> <a href="#">[8]</a>
Human Aurora A	IC <sub>50</sub>	25 nM	<a href="#">[4]</a> <a href="#">[8]</a>
Xenopus laevis Aurora B	IC <sub>50</sub>	3 nM	<a href="#">[4]</a> <a href="#">[8]</a>
Human Aurora C	IC <sub>50</sub>	15 nM	<a href="#">[4]</a> <a href="#">[8]</a>
A375 (BRAF-mutant melanoma)	GI <sub>50</sub>	7.5 nM	<a href="#">[5]</a> <a href="#">[8]</a>
Calu-6 (KRAS-mutant NSCLC)	GI <sub>50</sub>	60 nM	<a href="#">[5]</a> <a href="#">[8]</a>

### In Vivo Efficacy in Xenograft Models

Oral administration of **BI-847325** has shown significant antitumor activity in various mouse xenograft models.

Cancer Model	Mutation Status	Dosing Schedule	Outcome	Reference
A375 Melanoma	BRAF V600E	10 mg/kg, daily	Tumor regression	[5]
Various	BRAF-mutant	10 mg/kg, daily	Efficacy observed	[5]
Various	KRAS-mutant	10 mg/kg, daily	Efficacy observed	[5]
KRAS-mutant Tumors	KRAS	70 mg/kg, once weekly	Inhibition of MEK and Aurora Kinase	[5]
1205Lu & 1205LuR Melanoma	BRAF-mutant	75 mg/kg, p.o.	Significant tumor suppression	[4]
Colorectal, Gastric, Mammary, Pancreatic	Not specified	40 and 80 mg/kg, once weekly for 3-4 weeks	High activity, tumor regressions	[7][9]

## Experimental Protocols

### In Vitro Cell Proliferation Assay

This protocol outlines a general method for assessing the growth-inhibitory effects of **BI-847325** on cancer cell lines.

- Cell Plating: Plate cells at a density of approximately 2,500 cells per well in a 96-well plate and allow them to adhere overnight.[4]
- Compound Treatment: Treat the cells with increasing concentrations of **BI-847325** for a period of 72 hours.[4]
- Metabolic Activity Assessment: Measure cell viability using a metabolic indicator such as Alamar blue reagent, following the manufacturer's instructions.[4]

- Data Analysis: Analyze the concentration-response curves using a four-parameter log-logistic function to calculate the GI<sub>50</sub> values.[\[1\]](#)

## Western Blot Analysis

This protocol is used to determine the effect of **BI-847325** on protein expression and phosphorylation levels within the target signaling pathways.

- Cell Treatment and Lysis: Treat cells with **BI-847325** for a specified duration (e.g., 48 hours). [\[10\]](#) Subsequently, lyse the cells to extract total protein.
- Protein Quantification: Determine the protein concentration of the lysates.
- SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF).
- Immunoblotting: Probe the membrane with primary antibodies against target proteins such as phospho-ERK, total MEK, phospho-histone H3, and Mcl-1.[\[10\]](#)[\[11\]](#)
- Detection: Use appropriate secondary antibodies conjugated to a detection enzyme (e.g., horseradish peroxidase) and visualize the protein bands using a suitable substrate.

## In Vivo Xenograft Study Workflow

The following diagram and protocol describe a typical workflow for evaluating the in vivo efficacy of **BI-847325** in a mouse xenograft model.



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Workflow for in vivo xenograft studies.

- **Animal Model:** Utilize immunodeficient mice (e.g., nude mice) for the study.[5]
- **Tumor Implantation:** Subcutaneously implant human cancer cells into the mice.
- **Tumor Growth and Randomization:** Allow tumors to reach a predetermined size, then randomize the animals into different treatment groups (e.g., vehicle control, **BI-847325** alone, combination therapy).
- **Drug Administration:** Administer **BI-847325** orally according to the specified dosing schedule (e.g., 80 mg/kg once a week).[7][12] For combination studies, the other agent (e.g., capecitabine) is administered as per its own established protocol.[12]
- **Monitoring:** Regularly measure tumor volumes and monitor the body weight of the animals as an indicator of toxicity.[4]
- **Endpoint and Analysis:** At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blotting) to confirm target engagement.[11] Calculate metrics such as the test/control (T/C) ratio to determine antitumor activity.[12]

## Combination Therapy

Preclinical studies have shown that **BI-847325** has a synergistic effect when combined with other chemotherapeutic agents. Notably, its combination with capecitabine has demonstrated enhanced antitumor activity in colorectal, gastric, and triple-negative mammary cancer models, leading to outcomes ranging from tumor stasis to complete remission.[7][9] This suggests a promising avenue for clinical development, particularly in these cancer types.

## Conclusion

**BI-847325** is a potent dual inhibitor of MEK and Aurora kinases with significant preclinical activity across a broad range of cancer models. Its unique mechanism of targeting two distinct oncogenic pathways provides a strong rationale for its continued investigation as a potential cancer therapeutic, both as a monotherapy and in combination with other agents. Further clinical studies are necessary to fully elucidate its safety and efficacy profile in patients.

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